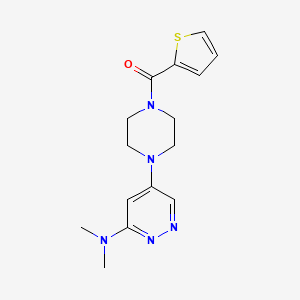

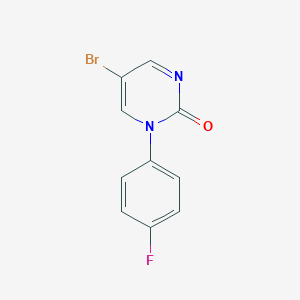

(4-(6-(Dimethylamino)pyridazin-4-yl)piperazin-1-yl)(thiophen-2-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(4-(6-(Dimethylamino)pyridazin-4-yl)piperazin-1-yl)(thiophen-2-yl)methanone, also known as DMTPM, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. DMTPM belongs to the class of piperazine derivatives and has been studied for its ability to modulate certain biological pathways.

Aplicaciones Científicas De Investigación

Anti-Tubercular Activity

(a): Design and Synthesis: Researchers have designed and synthesized novel substituted N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives based on DMAP-thiophenone. These compounds were evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

(b): Activity Against TB: Several compounds from this series demonstrated significant anti-tubercular activity. Notably, compounds 6a, 6e, 6h, 6j, and 6k exhibited 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM. Additionally, compound 7e showed promise from Series-II .

©: Cytotoxicity and Suitability: These compounds were found to be non-toxic to human cells (HEK-293). Docking studies revealed their potential for further development .

Temperature-Sensitive Protonation Behavior

In a separate study, researchers investigated the protonation behavior of DMAP derivatives, including DMAP-thiophenone. Surprisingly, temperature significantly impacted the protonation degree of the 4-(dimethylamino)-1-(2,3,5,6-tetrafluoropyridin-4-yl)pyridinium cation derived from DMAP and pentafluoropyridine .

Other Potential Applications

While the literature specifically highlights the above aspects, DMAP-thiophenone’s unique structure suggests potential applications in other fields, such as medicinal chemistry, materials science, and catalysis. Further research may uncover additional uses.

Mecanismo De Acción

Target of Action

Pyridazinone derivatives, which this compound is a part of, have been shown to interact with a range of biological targets and physiological effects . These include antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and various other anticipated biological activities .

Mode of Action

It’s known that some pyridazinone derivatives inhibit calcium ion influx, which is required for the activation of platelet aggregation . This suggests that the compound might interact with its targets by modulating ion channels or other cellular processes.

Biochemical Pathways

Given the broad spectrum of activities associated with pyridazinone derivatives , it’s likely that multiple pathways are affected. These could potentially involve pathways related to cell signaling, inflammation, and cell proliferation, among others.

Pharmacokinetics

The lipinski rule, which predicts good absorption or permeation, is followed by similar compounds . This suggests that the compound might have favorable bioavailability.

Result of Action

Given the broad range of biological activities associated with pyridazinone derivatives , the compound likely induces a variety of cellular responses. These could potentially include changes in cell signaling, gene expression, and cellular metabolism.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, temperature has been found to significantly impact the protonation degree of certain dimethylamino derivatives . .

Propiedades

IUPAC Name |

[4-[6-(dimethylamino)pyridazin-4-yl]piperazin-1-yl]-thiophen-2-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5OS/c1-18(2)14-10-12(11-16-17-14)19-5-7-20(8-6-19)15(21)13-4-3-9-22-13/h3-4,9-11H,5-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUTXAEOXZAFYEQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NN=CC(=C1)N2CCN(CC2)C(=O)C3=CC=CS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(6-(Dimethylamino)pyridazin-4-yl)piperazin-1-yl)(thiophen-2-yl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-isopropylbenzenesulfonamide](/img/structure/B2412569.png)

![2-(5-ethoxy-8-phenylimino-[1,2,4]triazolo[5,1-c][1,4]thiazin-6-yl)-N,2-diphenylethanethioamide](/img/structure/B2412570.png)

![1-(4-Ethoxyphenyl)-7-methyl-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2412573.png)

![2-(methoxymethyl)-1-pentyl-1H-benzo[d]imidazole hydrochloride](/img/structure/B2412577.png)

![Methyl 6-({2-[(2-thienylcarbonyl)amino]phenyl}sulfanyl)nicotinate](/img/structure/B2412578.png)

![Ethyl 2-[2-[2-(4-butylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2412590.png)